3-(4-Methoxyphenyl)-2-sulfanylacrylic acid
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Overview
Description
Alpha-Mercapto-4-methoxybenzeneacrylic acid: is an organic compound with the chemical formula C10H10O3S and a molecular weight of 210.25 g/mol This compound is characterized by the presence of a mercapto group (-SH) and a methoxy group (-OCH3) attached to a benzene ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Mercapto-4-methoxybenzeneacrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and thioglycolic acid.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with thioglycolic acid in the presence of a base such as sodium hydroxide to form the intermediate compound.
Industrial Production Methods: Industrial production methods for alpha-Mercapto-4-methoxybenzeneacrylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Alpha-Mercapto-4-methoxybenzeneacrylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: The methoxy group (-OCH3) can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Alpha-Mercapto-4-methoxybenzeneacrylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of alpha-Mercapto-4-methoxybenzeneacrylic acid involves its interaction with molecular targets such as enzymes and receptors. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to modulation of enzyme activities and signaling pathways. Additionally, the methoxy group (-OCH3) can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Methoxybenzeneacrylic acid: Lacks the mercapto group, resulting in different chemical reactivity and biological activity.
Alpha-Mercapto-4-hydroxybenzeneacrylic acid: Contains a hydroxy group (-OH) instead of a methoxy group, leading to variations in solubility and reactivity.
Alpha-Mercapto-4-methylbenzeneacrylic acid: Features a methyl group (-CH3) instead of a methoxy group, affecting its steric and electronic properties.
Uniqueness: Alpha-Mercapto-4-methoxybenzeneacrylic acid is unique due to the presence of both mercapto and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10O3S |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3S/c1-13-8-4-2-7(3-5-8)6-9(14)10(11)12/h2-6,14H,1H3,(H,11,12)/b9-6+ |
InChI Key |
AMARKEGDFSBLFC-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/S |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)S |
Origin of Product |
United States |
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